

Application Note: Quantification of Dicarboxylic Acids in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Cat. No.: B1224823

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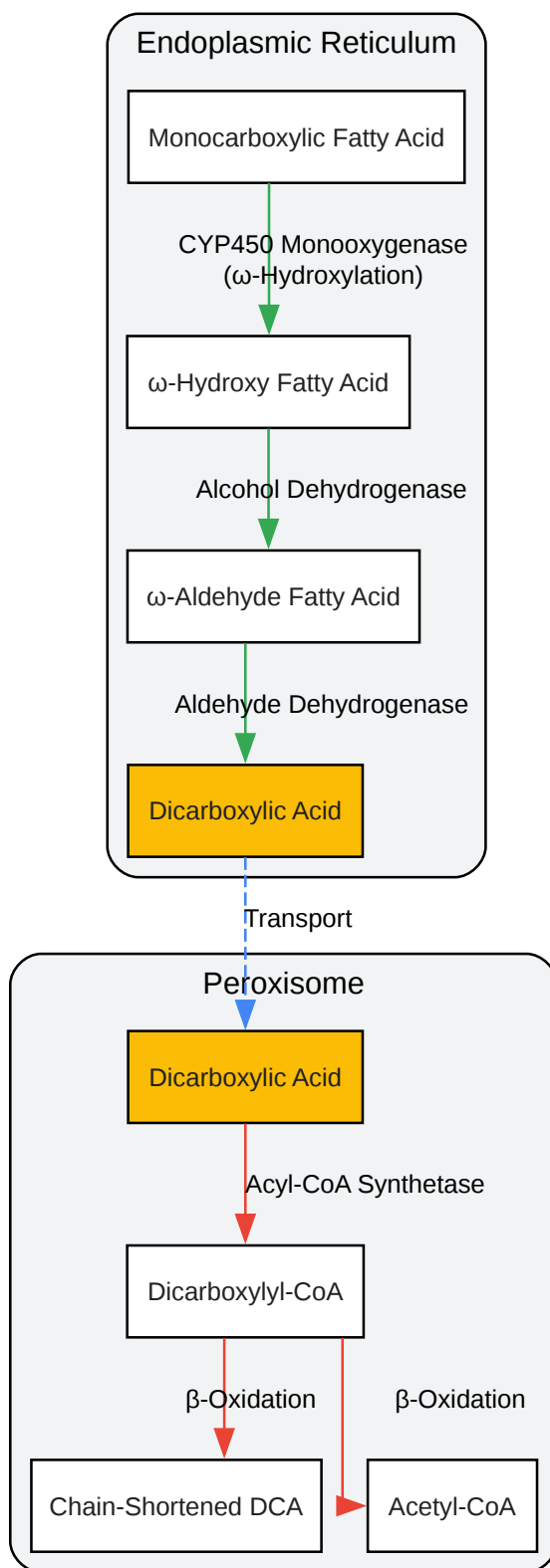
Introduction

Dicarboxylic acids (DCAs) are important intermediates in several metabolic pathways, including fatty acid ω -oxidation and the tricarboxylic acid (TCA) cycle.[1] The analysis of DCAs in plasma is crucial for biomarker discovery and for understanding the pathophysiology of various metabolic disorders.[1] Due to their low abundance and poor ionization efficiency in biological matrices, sensitive and robust analytical methods are required for their accurate quantification.[1][2] This application note provides a detailed protocol for the quantification of a range of short-, medium-, and long-chain dicarboxylic acids in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of deuterated internal standards and derivatization ensures high accuracy, sensitivity, and precision.[1]

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are primarily formed from the ω -oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[1][3] This pathway is an alternative to the more common β -oxidation and becomes more active when there is a high influx of lipids or when mitochondrial fatty acid oxidation is impaired.[1][4] The ω -oxidation process involves a series of enzymatic reactions that introduce a second carboxylic acid group at the terminal methyl end (ω -carbon)

of the fatty acid.[3][5] Once formed, dicarboxylic acids can be further metabolized via β -oxidation, primarily within peroxisomes, leading to chain-shortened dicarboxylic acids.[1][4]



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Figure 1: Overview of Dicarboxylic Acid Metabolism.

Experimental Protocols

This section details the complete workflow for the quantification of dicarboxylic acids in plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

- Dicarboxylic acid standards (e.g., adipic acid, suberic acid, sebacic acid, dodecanedioic acid)
- Deuterated dicarboxylic acid internal standards (e.g., adipic acid-d10, suberic acid-d12)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 2-picolylamine (2-PA)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Pyridine
- Solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup)

Sample Preparation

The sample preparation protocol is designed to efficiently extract dicarboxylic acids from the complex plasma matrix and derivatize them for enhanced LC-MS/MS sensitivity.

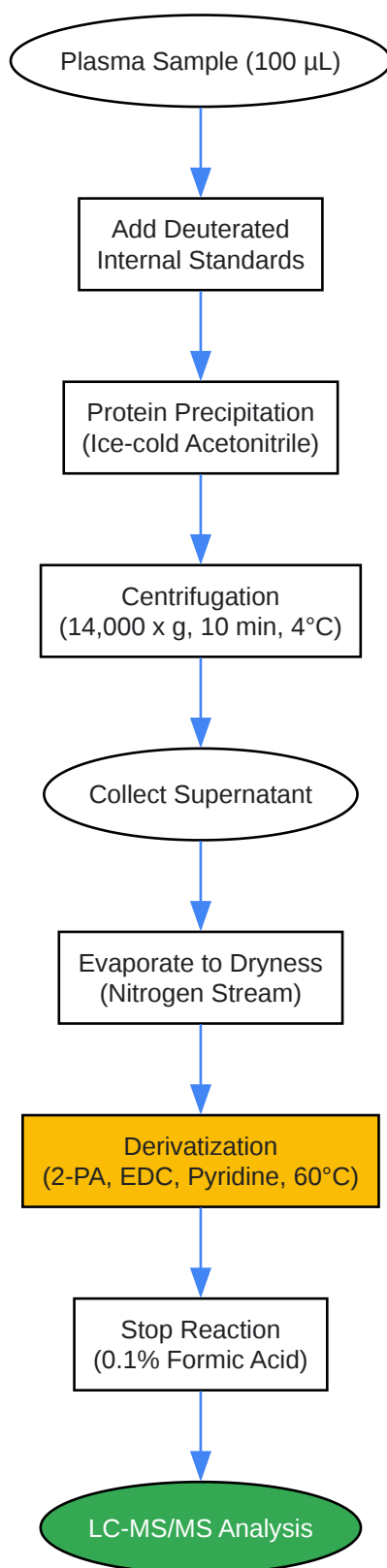
- Thawing and Internal Standard Spiking:
 - Thaw plasma samples on ice.

- To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the deuterated internal standard mixture.
- Vortex for 10 seconds.[\[1\]](#)
- Protein Precipitation:
 - Add 400 μL of ice-cold acetonitrile to precipitate proteins.[\[1\]](#)
 - Vortex vigorously for 30 seconds.
 - Incubate at -20°C for 20 minutes to enhance protein precipitation.[\[1\]](#)
 - Centrifuge at 14,000 x g for 10 minutes at 4°C .[\[1\]](#)
 - Carefully transfer the supernatant to a new tube.
- Solid-Phase Extraction (SPE) (Optional):
 - For samples requiring further cleanup to remove interfering substances, an SPE step can be performed. Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant and elute the dicarboxylic acids.
- Derivatization:
 - Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 50 μL of a freshly prepared derivatization solution containing 2-picolylamine (2-PA), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and pyridine. Derivatization with reagents like 2-PA or dimethylaminophenacyl bromide (DmPABr) reverses the polarity of the dicarboxylic acids, enhancing their detection in positive ion mode.[\[1\]](#)[\[2\]](#)
 - Incubate the mixture at 60°C for 30 minutes.[\[1\]](#)
 - After incubation, add 50 μL of 0.1% formic acid in water to stop the reaction.[\[1\]](#)
 - Vortex and transfer the final solution to an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

LC-MS/MS Analysis

The derivatized dicarboxylic acids are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry.

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[1\]](#)
- Gradient: A suitable gradient to separate the dicarboxylic acids of interest.
- Flow Rate: 0.3 mL/min.[\[1\]](#)
- Injection Volume: 5 μ L.[\[1\]](#)
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).[\[1\]](#)
- Analysis Mode: Multiple Reaction Monitoring (MRM).[\[1\]](#) Monitor the specific precursor-to-product ion transitions for each dicarboxylic acid and its corresponding deuterated internal standard.



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